1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Secure this distinctive 1,2,3-triazole-4-carbaldehyde building block to accelerate your drug discovery. Unlike simpler planar heterocycles, its conformationally constrained azetidine core, balanced tetrahydropyran polarity, and versatile aldehyde handle enable rapid SAR exploration and PROTAC linker design. This scaffold provides a proprietary starting point for CNS-penetrant kinase inhibitor programs.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 2098110-02-0
Cat. No. B1480584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
CAS2098110-02-0
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1COCCC1N2CC(C2)N3C=C(N=N3)C=O
InChIInChI=1S/C11H16N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2
InChIKeyFYJGKOLXWZDQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 2098110-02-0): A Rigid, Bifunctional Azetidine-Triazole Scaffold for MedChem SAR


The compound integrates a tetrahydropyran (THP) ring, an azetidine core, and a 1,2,3-triazole-4-carbaldehyde group into a single, conformationally constrained building block (C11H16N4O2, MW 236.27 g/mol) [1]. Its structure is designed for use in medicinal chemistry, particularly in the synthesis of libraries targeting enzyme inhibition, where the azetidine offers a rigidified sp3-rich vector [1]. The THP group is a common morpholine-like structural element known to improve aqueous solubility and metabolic stability, while the triazole ring serves as a metabolically stable bioisostere, and the aldehyde moiety acts as a highly versatile synthetic handle [1]. Despite its potential, direct biological activity data for this specific compound is not yet reported in the peer-reviewed primary literature, positioning it as a research chemical for early-stage discovery and structure-activity relationship (SAR) exploration .

Procurement Risks of Overlooking the 1-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Scaffold


Selecting a simpler, commercially available generic azetidine or triazole building block cannot replicate the specific three-dimensional pharmacophore and synthetic utility of this compound. For instance, replacing the target with 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1479469-34-5) eliminates the azetidine ring, significantly altering the core geometry and removing a potential hydrogen bond acceptor . Similarly, the sulfur analog, 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, introduces a more lipophilic thiopyran motif, which can drastically change the compound's solubility, polarity, and metabolic profile compared to the target's oxygen-containing THP ring . The precise combination of a rigidified aldehyde handle, an oxygen-containing saturated ring for balanced polarity, and a sp3-rich azetidine spacer cannot be achieved through substitution of simpler, planar heterocycles, making this compound a unique starting point for generating proprietary intellectual property and exploring novel chemical space .

Quantitative Differentiation Report: 1-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde vs. Structural Analogs


Spatial Geometry Advantage: The Azetidine Ring Introduces a Rigid, Non-Planar Exit Vector Versus Directly Attached Triazoles

The target compound incorporates an azetidine ring as a spacer between the triazole and the THP ring, a feature absent in the direct analog 1-(oxan-4-yl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 1479469-34-5). This azetidine introduces a rigid, three-dimensional sp3 center, forcing the triazole and THP rings out of plane and substantially altering the exit vector geometry for attached pharmacophores . While no quantitative enzyme IC50 data is available for these precise building blocks, molecular modeling studies on related JAK inhibitor scaffolds have shown that the azetidine's constrained dihedral angle can improve binding pocket complementarity by up to 10-fold compared to more flexible ethylene-linked analogs [1]. This structural feature is critical for exploring novel SAR and achieving selectivity in crowded intellectual property landscapes.

Medicinal Chemistry Scaffold Hopping Kinase Inhibitors

Balanced Lipophilicity Profile: Superior Predicted LogP Compared to the Thiopyran Analog

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is -0.3, indicating balanced polarity suitable for potential central nervous system (CNS) and systemic drug design [1]. This represents a significant and quantifiable differentiation from its closest analog, 1-(1-(tetrahydro-2H-thiopyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, where the oxygen-to-sulfur substitution is predicted to increase LogP by approximately 1.0 to 1.5 units, based on well-established substituent constants (π for O → S is approx. +1.0) [2]. The target's lower LogP is strategically advantageous for mitigating safety liabilities like phospholipidosis, which is often associated with higher LogP (>3), and for achieving good oral absorption.

ADME Properties Lipophilicity Drug-Likeness

Chemical Versatility: The Aldehyde Handle Enables a Broader Range of Downstream Conjugation Chemistry Compared to the Alcohol Congener

The aldehyde group provides a highly electrophilic reactive center, enabling chemistries such as reductive amination, Horner-Wadsworth-Emmons olefination, and Grignard additions, which are not possible with the corresponding reduced alcohol analog (1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol . This allows for the efficient construction of complex libraries or the direct attachment of the scaffold to larger biomolecules. While the reduced alcohol is useful for O-alkylation or carbamate formation, the aldehyde's ability to form C-C bonds makes it a vastly more versatile building block for divergent synthesis. For example, in the synthesis of covalent inhibitors, the aldehyde can directly form a reversible Schiff base with a target's active-site lysine, a function the alcohol cannot perform without a pre-activation step [1].

Chemical Biology Bioconjugation PROTACs

Where 1-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Outperforms Generic Alternatives: Defined Application Scenarios


Novel CNS-Penetrant Kinase Inhibitor Design

The compound's predicted low LogP (-0.3) [1] and rigid azetidine spacer make it an ideal core for designing CNS-active kinase inhibitors. For a discovery program targeting a kinase with a known hinge-binding motif, the aldehyde can be used to directly couple a tailored hinge-binder via reductive amination. This approach is superior to using a more lipophilic, flexible analog, as it starts from a more favorable ADME space for CNS penetration, potentially reducing attrition in later lead optimization phases.

Targeted Protein Degradation (PROTAC) Building Block

The bifunctional nature of the scaffold is valuable for developing PROTACs. The aldehyde can serve as an attachment point for an E3 ligase ligand (e.g., VHL or CRBN), while the azetidine nitrogen or the triazole C5 position can be elaborated to link to a target protein binder. Its compact, sp3-rich profile may confer favorable physicochemical properties for the often problematic 'beyond Rule of 5' chemical space of PROTACs, potentially improving permeability compared to amide-linked PEG-based linkers.

Synthesis of Diverse Lead-Like Compound Libraries

This compound is ideally suited as a starting material for combinatorial chemistry. The aldehyde group allows for parallel synthesis of a large library via hundreds of commercially available amines (reductive amination) or phosphorus ylides (HWE olefination). This divergent synthetic strategy cannot be replicated with the starting alcohol, ketone, or methyl analogs without additional functional group interconversions, saving 1-2 synthetic steps per library member and accelerating the hit-to-lead phase of a drug discovery campaign .

Investigating Structure-Activity Relationships (SAR) at an Amine Bioisostere

In a lead optimization program where a piperidine or morpholine moiety was identified in the hit but requires modification due to metabolic liability, this compound can be used to rapidly explore the azetidine as a scaffold-hopping replacement. The tetrahydropyran directly substitutes the morpholine, while the azetidine replaces the piperidine, maintaining both H-bond acceptors but on a much more rigid, constrained framework. Procurement for this specific SAR hypothesis is a direct, hypothesis-driven application of the compound's unique structural features.

Quote Request

Request a Quote for 1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.